molecular formula C5H11ClN2O B1344740 1,4-Diazepan-5-one hydrochloride CAS No. 208245-76-5

1,4-Diazepan-5-one hydrochloride

Cat. No. B1344740
CAS RN: 208245-76-5
M. Wt: 150.61 g/mol
InChI Key: WOSZTROLFNNEIW-UHFFFAOYSA-N
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Description

1,4-Diazepan-5-one hydrochloride is a chemical compound with the CAS Number: 208245-76-5 . It has a molecular weight of 150.61 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C5H11ClN2O . The InChI code is 1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2, (H,7,8);1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 150.61 . The compound has a melting point of 223-225 °C .

Scientific Research Applications

Synthesis and Structural Studies

Research on 1,4-diazepan-5-one derivatives emphasizes their synthesis and crystal structures. For instance, Velusamy et al. (2015) detailed the synthesis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one and its nitroso derivative, exploring their crystal structures and conformational studies. The study highlighted that these compounds adopt chair and boat conformations, respectively, and demonstrated potential inhibitory effects at the active site of the target protein NS5B RNA polymerase through docking studies, suggesting their applicability as drug molecules (Velusamy et al., 2015).

Microwave-Assisted Synthesis

Wlodarczyk et al. (2007) introduced an efficient microwave-assisted synthesis method for 1,4-diazepan-5-ones, showing rapid production in good yields. This method presents a convenient route for obtaining these compounds, which can further undergo catalytic and hydride reductions, highlighting a versatile approach to synthesizing these derivatives (Wlodarczyk et al., 2007).

Multicomponent Synthesis

Banfi et al. (2007) explored a two-step approach involving a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, leading to the synthesis of 1-sulfonyl 1,4-diazepan-5-ones. This method showcases a convergent synthesis strategy for these compounds, indicating their synthetic versatility and potential for further functionalization (Banfi et al., 2007).

Safety and Hazards

The safety information for 1,4-Diazepan-5-one hydrochloride indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

Mechanism of Action

Target of Action

1,4-Diazepan-5-one hydrochloride, also known as Diazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce a calming effect .

Mode of Action

Diazepam binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . The shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization .

Biochemical Pathways

The primary biochemical pathway affected by Diazepam is the GABAergic system . By enhancing GABA activity, Diazepam increases inhibitory neurotransmission, which can affect various downstream effects such as reducing anxiety, inducing sedation, and providing anticonvulsant effects .

Pharmacokinetics

Diazepam is well absorbed in the body and has a biphasic half-life. It has an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam . The relative proportion of this metabolite increases in the body over time .

Result of Action

The molecular and cellular effects of Diazepam’s action include reduced neuronal excitability , sedation , muscle relaxation , and anticonvulsant effects . These effects make Diazepam useful in the treatment of severe anxiety disorders, as a hypnotic in the short-term management of insomnia, as a sedative and premedicant, as an anticonvulsant, and in the management of alcohol withdrawal syndrome .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, its absorption can be delayed and decreased when administered with a moderate fat meal . Furthermore, its storage environment should be an inert atmosphere at room temperature for optimal stability .

properties

IUPAC Name

1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSZTROLFNNEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630498
Record name 1,4-Diazepan-5-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208245-76-5
Record name 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208245-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diazepan-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazepan-5-one hydrochloride
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Synthesis routes and methods

Procedure details

1M HCl in ethanol (7.2 mL) and 10% palladium-carbon (0.34 g) were added to 1-benzylhexahydro-1H-1,4-diazepin-5-one (1.490 g) in methanol (10 mL) at room temperature, and the resultant mixture was stirred in a hydrogen atmosphere for 4 hours. After the reaction atmosphere was purged with nitrogen, insoluble matter was removed by filtration. The solvent of the filtrate was evaporated under reduced pressure, and diethyl ether was added to the residue, and then the precipitated solid was recovered by filtration, to thereby give the title compound (1.045 g, 96%).
Name
Quantity
0 (± 1) mol
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1.49 g
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reactant
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7.2 mL
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solvent
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10 mL
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solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.34 g
Type
catalyst
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
96%

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